1H-Imidazole, 2,2'-(1,3-phenylene)bis[4,5-diphenyl-
Description
The compound 1H-Imidazole, 2,2'-(1,3-phenylene)bis[4,5-diphenyl- is a bis-imidazole derivative featuring two 4,5-diphenyl-substituted imidazole rings connected via a rigid 1,3-phenylene linker.
- Each imidazole ring contributes C₃H₂N₂ (core) + 2×C₆H₅ (4,5-diphenyl substituents) = C₁₅H₁₀N₂.
- The 1,3-phenylene bridge adds C₆H₄.
- Total: 2×(C₁₅H₁₀N₂) + C₆H₄ = C₃₆H₂₄N₄ (molecular weight ≈ 512 g/mol).
Properties
CAS No. |
14184-43-1 |
|---|---|
Molecular Formula |
C36H26N4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C36H26N4/c1-5-14-25(15-6-1)31-32(26-16-7-2-8-17-26)38-35(37-31)29-22-13-23-30(24-29)36-39-33(27-18-9-3-10-19-27)34(40-36)28-20-11-4-12-21-28/h1-24H,(H,37,38)(H,39,40) |
InChI Key |
MCLZETTXUBZQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Biological Activity
1H-Imidazole, 2,2'-(1,3-phenylene)bis[4,5-diphenyl-] is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 1H-Imidazole, 2,2'-(1,3-phenylene)bis[4,5-diphenyl-] is . Its structure features a biphenyl core with imidazole rings that contribute to its biological activity. The compound's unique structural attributes enable it to interact with various biological targets.
Anticancer Activity
Research has shown that imidazole derivatives can act as farnesyltransferase inhibitors (FTIs) . For instance, a related compound demonstrated significant inhibitory activity against farnesyltransferase, which is crucial in cancer cell proliferation and survival. Specifically, analogs of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole exhibited potent enzymatic and cellular activities against cancer cell lines .
Antimicrobial Properties
Imidazole derivatives have also been studied for their antimicrobial properties . A related study indicated that compounds containing imidazole rings exhibited effective antibacterial activity against various pathogens. The presence of electron-donating groups in the structure was found to enhance this activity .
The mechanisms through which 1H-Imidazole compounds exert their biological effects are diverse:
- Inhibition of Enzymatic Activity : FTIs prevent the post-translational modification of proteins necessary for oncogenic signaling pathways.
- Interaction with Cellular Targets : Compounds may interact with mitochondrial proteins or other cellular components, leading to apoptosis in cancer cells .
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of farnesyltransferase | |
| Antimicrobial | Effective against various bacteria | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Farnesyltransferase Inhibition
A notable study synthesized several analogs of imidazole derivatives and evaluated their effectiveness as FTIs. The most promising compound demonstrated an IC50 value significantly lower than that of standard treatments, indicating its potential as a novel anticancer agent .
Additional Studies
Further investigations into the structure-activity relationship (SAR) revealed that modifications to the phenyl groups could enhance both anticancer and antimicrobial activities. For example, substituting electron-donating groups on the phenyl rings was shown to improve efficacy against target cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Compared Compounds
Key Observations:
Structural Rigidity vs. Flexibility :
- The target compound’s 1,3-phenylene linker provides rigidity, favoring planar conformations and π-π stacking. In contrast, 4G1I () uses oxygen bridges, introducing flexibility that may enhance solubility but reduce thermal stability .
- CAS 37795-09-8 () features a benzofuranyl group, which introduces heteroatoms (O) and alters electronic properties compared to the target’s purely hydrocarbon substituents .
Synthetic Challenges :
- Bulky 4,5-diphenyl groups on the target compound may lower reaction yields due to steric hindrance during synthesis. By comparison, Compound 2 () achieved an 89% yield via RP-HPLC purification, suggesting that advanced techniques can mitigate challenges .
Solubility and Stability :
- The target’s hydrophobicity (from diphenyl groups) contrasts with CAS 37795-09-8 , a hydrochloride salt with enhanced aqueous solubility. This difference impacts formulation strategies in drug design .
Functional and Application Comparisons
- Similar compounds with nitrogen donors (e.g., imidazoles) are used in gas storage or catalysis, whereas 4G1I’s nitro/azo groups may prioritize optical applications .
- The target’s diphenyl groups could enhance membrane permeability but may require prodrug strategies (as in ) to improve bioavailability .
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